Sulfato de hidrógeno de 1-metilimidazolio

Descripción general

Descripción

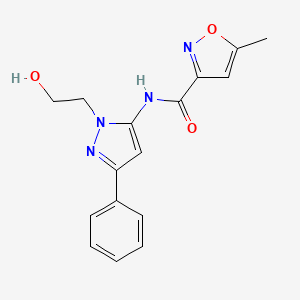

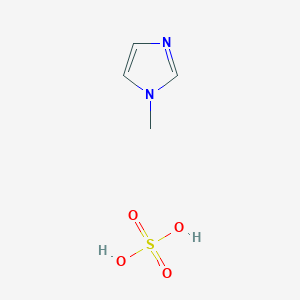

1-Methylimidazolium hydrogen sulfate is a Brønsted acidic ionic liquid . It has the empirical formula C4H6N2 · H2SO4 and a molecular weight of 180.18 . It is used as a component of a catalytic system along with chlorotrimethylsilane in the preparation of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones .

Molecular Structure Analysis

The molecular structure of 1-Methylimidazolium hydrogen sulfate is represented by the SMILES string OS(O)(=O)=O.Cn1ccnc1 . The InChI key is TVEOIQKGZSIMNG-UHFFFAOYSA-N .Chemical Reactions Analysis

1-Methylimidazolium hydrogen sulfate can be used as a catalyst in the preparation of biologically important 2,5-dimethyl-N-substituted pyrroles . It can also be used as a reusable catalyst in the preparation of spiro[indoline-3’,2-quinazoline]2’,4(3H)-dione .It has impurities of less than or equal to 1% water and anion traces of chloride (Cl-) of less than or equal to 20 mg/kg .

Aplicaciones Científicas De Investigación

Lixiviación oxidativa de metales

Sulfato de hidrógeno de 1-metilimidazolio: se ha utilizado en la lixiviación oxidativa de cobre y zinc de la escoria de latón industrial . Este proceso implica el uso del líquido iónico como medio de lixiviación, combinado con peróxido de hidrógeno como oxidante. El método opera a temperaturas que van de 40 a 80 °C y ha mostrado resultados prometedores, logrando una alta extracción de cobre y una recuperación completa de zinc en condiciones óptimas .

Degradación oxidativa avanzada

Este compuesto juega un papel en la degradación oxidativa avanzada de líquidos iónicos en el tratamiento de aguas residuales . Se ha estudiado su efectividad en los procesos de degradación de Fenton y foto-asistida, que son cruciales para eliminar los líquidos iónicos no biodegradables de las aguas residuales. La degradación conduce a la descomposición completa del compuesto dentro de las dos horas de irradiación .

Catálisis

BASIONIC™ AC 39: sirve como un líquido iónico ácido de Brønsted en la catálisis. Se utiliza junto con cloro trimetilsilano para la preparación de varios compuestos orgánicos, como las 3,4-dihidropirimidin-2(1H)-onas y las hidroquinazolina-2,5-dionas . Estas reacciones normalmente implican la creación de moléculas complejas que se utilizan en la industria farmacéutica y la ciencia de los materiales.

Aplicaciones de disolventes verdes

El líquido iónico es reconocido por su potencial como disolvente verde. Debido a su baja presión de vapor y su no inflamabilidad, es una alternativa atractiva a los disolventes orgánicos tradicionales en aplicaciones industriales . Sus propiedades permiten su uso en procesos que requieren alta estabilidad térmica y química.

Aditivo antiestático

En el sector manufacturero, BASIONIC™ AC 39 se utiliza como aditivo antiestático para compuestos de moldeo y espumas . Esta aplicación es particularmente importante en la producción de calzado de seguridad y otros materiales donde la electricidad estática podría representar un peligro.

Electrólito en procesos galvánicos

Como líquido iónico, también se emplea como electrólito no acuoso en procesos galvánicos . La naturaleza incolora del líquido es ventajosa cuando se utiliza en células solares sensibilizadas con colorante, mientras que sus propiedades iónicas lo hacen adecuado para aplicaciones electroquímicas.

Estabilidad térmica y mecánica

La excelente estabilidad térmica y mecánica del compuesto lo hace adecuado para su uso en recubrimientos y espumas que entran en contacto con la piel . Su clasificación no peligrosa y la aprobación de la FDA para su uso en aplicaciones relacionadas con los alimentos ponen de manifiesto su versatilidad y seguridad.

Espumas de poliuretano

Por último, BASIONIC™ AC 39 es muy eficaz en espumas de poliuretano . Actúa como una sustancia 100% activa que se puede incorporar en aplicaciones acuosas, basadas en disolventes y sin disolventes, mejorando el rendimiento de las espumas.

Safety and Hazards

1-Methylimidazolium hydrogen sulfate is classified as Eye Dam. 1 - Skin Corr. 1B . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor . It is also recommended to avoid dust formation and to collect and reclaim or dispose of in sealed containers in licensed waste .

Mecanismo De Acción

Target of Action

1-Methylimidazolium hydrogen sulfate, also known as BASIONIC™ AC 39, is a Brønsted acidic ionic liquid . It primarily targets chemical reactions as a catalyst, enhancing the rate of reaction and improving the yield of products .

Mode of Action

1-Methylimidazolium hydrogen sulfate interacts with its targets by providing a medium that facilitates the reaction. It acts as a component of a catalytic system along with chlorotrimethylsilane . This interaction results in the preparation of various compounds such as 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones .

Biochemical Pathways

The biochemical pathways affected by 1-Methylimidazolium hydrogen sulfate are primarily related to the synthesis of biologically important compounds. For instance, it is used as a catalyst in the preparation of 2,5-dimethyl-N-substituted pyrroles . These compounds have significant roles in various biological processes.

Result of Action

The molecular and cellular effects of 1-Methylimidazolium hydrogen sulfate’s action are seen in the enhanced production of desired compounds in chemical reactions. For example, it aids in the preparation of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones . It also assists in the leaching of copper and zinc in brass dross using H2O2 as an oxidant .

Action Environment

The action, efficacy, and stability of 1-Methylimidazolium hydrogen sulfate can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the efficiency of the catalytic action . Furthermore, the concentration of the ionic liquid can also impact the metal recovery rate in leaching processes .

Propiedades

IUPAC Name |

1-methylimidazole;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.H2O4S/c1-6-3-2-5-4-6;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEOIQKGZSIMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

681281-87-8 | |

| Record name | 1-Methylimidazolium hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 1-Methylimidazolium hydrogen sulfate?

A1: The molecular formula of 1-Methylimidazolium hydrogen sulfate is C4H8N2O4S, and its molecular weight is 180.17 g/mol.

Q2: What spectroscopic techniques are typically employed to characterize 1-Methylimidazolium hydrogen sulfate?

A2: Common spectroscopic methods used to characterize [HMIM]HSO4 include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). FTIR helps identify functional groups, NMR provides structural insights, and XPS elucidates elemental composition and chemical states within the IL. []

Q3: Why is 1-Methylimidazolium hydrogen sulfate considered a promising catalyst in organic synthesis?

A3: [HMIM]HSO4 exhibits Brønsted acidity due to the presence of the hydrogen sulfate anion (HSO4-). [] This acidity makes it an efficient catalyst for a variety of reactions, including esterification, dehydration, and biomass conversion. [, , , , , ]

Q4: How does 1-Methylimidazolium hydrogen sulfate perform as a catalyst in esterification reactions?

A4: [HMIM]HSO4 has been successfully employed as a catalyst for the esterification of carboxylic acids with alcohols. Research has shown its efficacy in synthesizing various esters, including methyl laurate from lauric acid and methanol. [, , ] Furthermore, studies have investigated the impact of reaction parameters such as temperature, time, and catalyst loading on esterification efficiency. [, ]

Q5: Can 1-Methylimidazolium hydrogen sulfate be applied in biomass conversion processes?

A5: Yes, [HMIM]HSO4 has demonstrated potential in converting biomass into valuable platform chemicals. Notably, it can catalyze the production of 5-hydroxymethylfurfural (5-HMF) from various lignocellulosic sources, including fructose, glucose, and cellulose. [, , ]

Q6: How does the structure of 1-Methylimidazolium hydrogen sulfate influence its catalytic activity?

A6: The acidic nature of the hydrogen sulfate anion plays a crucial role in its catalytic activity. Moreover, the imidazolium cation can influence miscibility with reactants and products, impacting the reaction's efficiency and phase behavior. [] Studies have explored how modifications to the alkyl chain length on the cation affect catalytic activity and selectivity. [, ]

Q7: What role can 1-Methylimidazolium hydrogen sulfate play in metal recovery from waste materials?

A7: [HMIM]HSO4 has shown promise in recovering critical rare-earth elements from waste fluorescent tubes. [] Studies have explored the leaching efficiency of [HMIM]HSO4 in recovering Yttrium and Europium from phosphor powder, offering a potentially more sustainable method compared to traditional approaches. []

Q8: Has 1-Methylimidazolium hydrogen sulfate been investigated for applications beyond catalysis?

A8: Yes, [HMIM]HSO4 has been studied for its potential use in various areas, including:

- Nanomaterial synthesis: It has been used as a medium for the synthesis of nanostructured polyaniline, leading to enhanced electrochemical properties. []

- Proton exchange membranes: Research has investigated the doping of sulfonated poly(ether ether ketone)-based proton exchange membranes with [HMIM]HSO4, aiming to improve their performance. []

Q9: Are there concerns regarding the environmental impact of using 1-Methylimidazolium hydrogen sulfate?

A9: While [HMIM]HSO4 offers potential advantages as a green solvent and catalyst, its environmental impact requires careful consideration. [] Life cycle assessments have been conducted to evaluate its ecological footprint compared to traditional solvents. [, ]

Q10: What strategies can be employed for the recycling and waste management of 1-Methylimidazolium hydrogen sulfate?

A10: Recycling and reusing [HMIM]HSO4 is crucial for sustainable applications. [] Research has explored methods for recovering and regenerating the IL after use, minimizing waste generation. [, ] For instance, in the production of furan compounds, the ionic liquid can be recycled up to nine times with minimal loss of activity. []

Q11: Have computational methods been employed to study 1-Methylimidazolium hydrogen sulfate?

A11: Yes, computational chemistry techniques can provide insights into the properties and behavior of [HMIM]HSO4. Molecular dynamics simulations and density functional theory calculations can be used to investigate its structure, interactions with other molecules, and reaction mechanisms. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2586718.png)

![N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2586719.png)

![[(2R,3S,4S,5R,6S)-6-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2586730.png)

![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide](/img/structure/B2586733.png)